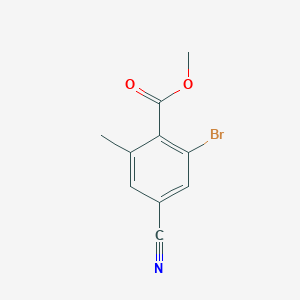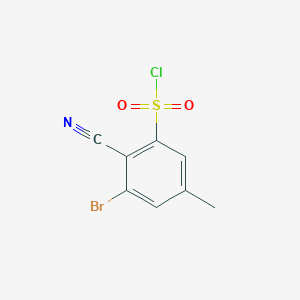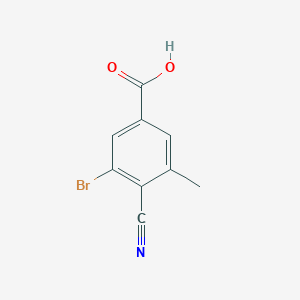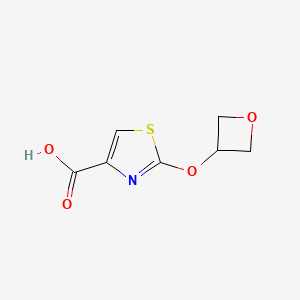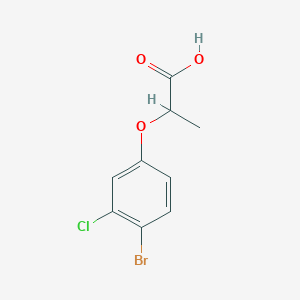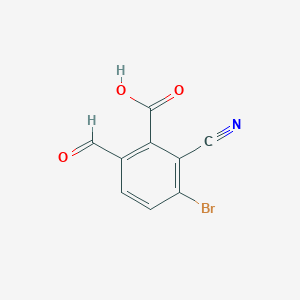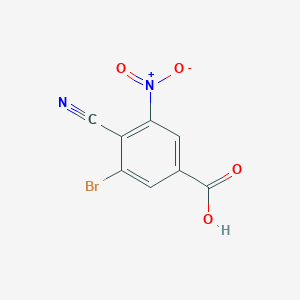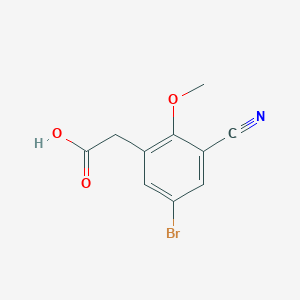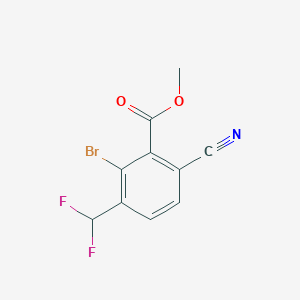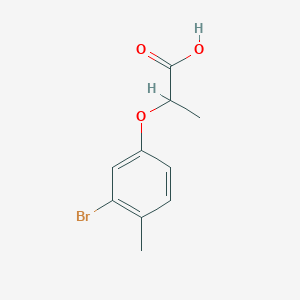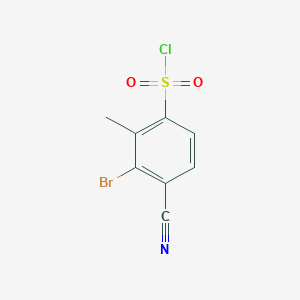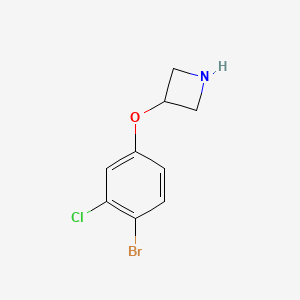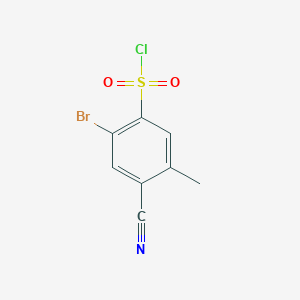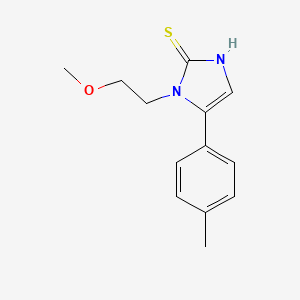
1-(2-甲氧基乙基)-5-(4-甲基苯基)-1H-咪唑-2-硫醇
描述
1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol, also known by its chemical structure C13H16N2OS, is a heterocyclic compound. It contains an imidazole ring with a thiol (sulfur) group and a substituted phenyl group. The compound’s systematic name provides insights into its molecular composition.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific papers on this exact compound, I can provide a general overview of the synthetic approach:
- Imidazole Formation : Start with an appropriate precursor (such as 2-methylimidazole) and react it with 2-methoxyethanol to form the imidazole ring.
- Thiol Group Introduction : Introduce the thiol group (SH) by reacting the imidazole intermediate with a suitable thiolating agent (e.g., Lawesson’s reagent).
- Aryl Substitution : Finally, substitute the phenyl group at the 5-position of the imidazole ring using a Friedel-Crafts reaction or other suitable methods.
Molecular Structure Analysis
The compound’s molecular structure consists of:
- An imidazole ring (a five-membered heterocycle containing two nitrogen atoms).
- A thiol group (-SH) attached to one of the nitrogen atoms.
- A 4-methylphenyl group (substituted at the 5-position of the imidazole ring).
- A 2-methoxyethyl group (attached to the other nitrogen atom).
Chemical Reactions Analysis
1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol can participate in various reactions:
- Oxidation : The thiol group can be oxidized to a disulfide.
- Substitution Reactions : The phenyl group can undergo substitution reactions.
- Coordination Chemistry : The sulfur atom can coordinate with metal ions.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a specific melting point, which can be experimentally determined.
- Solubility : It may dissolve in organic solvents due to its nonpolar and polar functional groups.
- Stability : Consider stability under various conditions (e.g., light, temperature, and pH).
科学研究应用
腐蚀抑制
1-(2-甲氧基乙基)-5-(4-甲基苯基)-1H-咪唑-2-硫醇及相关咪唑衍生物在腐蚀抑制领域显示出有希望的应用。例如,带有取代基的咪唑衍生物已被用于保护在酸性环境中的低碳钢,表明它们能够在金属表面形成保护层。这通过增加电荷转移阻抗来证明,并通过SEM显微照片确认,表明形成了一层保护层。这些抑制剂显示出混合型行为,并且遵循朗缪尔吸附等温线,表明在金属表面上存在物理和化学吸附机制的组合(Ammal, Prajila, & Joseph, 2018)。
生物和药用意义
由于其可离子化性和芳香性,咪唑环在改善分子的药代动力学特性方面发挥着关键作用。这包括优化溶解度和生物利用度,这些是药物开发中的重要参数。含咪唑的化合物通过各种方法合成,并因其广泛的生物活性而受到认可,包括抗微生物和抗癌性能(Ramanathan, 2017)。
分子和表面研究
对咪唑衍生物的进一步研究,例如研究OH、NH2和OCH3基团对腐蚀抑制效果的影响,揭示了它们在保护金属在酸性溶液中方面的显著潜力。涉及微波辐射的合成方法突显了安全反应特性、广泛的底物范围和出色的产率等优势。这些衍生物显示出高腐蚀抑制效率,特别是那些带有羟基的衍生物,并且它们的吸附遵循朗缪尔模型,表明一种混合型吸附。利用SEM和XPS等技术进行表面形态研究,可以深入了解这些化合物的保护机制(Prashanth et al., 2021)。
热力学和电化学性质
对咪唑-2-硫醇的热力学和电化学性质的研究为其氧化和还原电位提供了宝贵信息,以及取代基对这些性质的影响。确定pKa值和热力学参数如焓和熵变化,可以更深入地了解这些化合物在各种条件下的行为(Po et al., 1991)。
安全和危害
- Toxicity : Assess the compound’s toxicity based on its structure and potential interactions.
- Handling Precautions : Use appropriate protective gear when handling.
- Environmental Impact : Consider its environmental persistence and effects.
未来方向
Research avenues include:
- Biological Activity : Investigate its potential as a drug or bioactive compound.
- Synthetic Applications : Explore its utility in organic synthesis.
- Structural Modifications : Design derivatives for improved properties.
Remember that this analysis is based on general knowledge, and specific studies on this compound may provide more detailed insights. For a thorough review, consult relevant scientific literature123.
属性
IUPAC Name |
3-(2-methoxyethyl)-4-(4-methylphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-3-5-11(6-4-10)12-9-14-13(17)15(12)7-8-16-2/h3-6,9H,7-8H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDJCKRWRZDJNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151322 | |
| Record name | 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methylphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol | |
CAS RN |
1105189-06-7 | |
| Record name | 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methylphenyl)-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-1-(2-methoxyethyl)-5-(4-methylphenyl)-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301151322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



